molecular formula C7H9N3O2 B1354427 2-Ethylamino-3-nitropyridine CAS No. 26820-65-5

2-Ethylamino-3-nitropyridine

Cat. No. B1354427
CAS RN: 26820-65-5
M. Wt: 167.17 g/mol
InChI Key: DDBQQNCEHLMYGB-UHFFFAOYSA-N
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Patent
US05705499

Procedure details

A stirred mixture of 2-chloro-3-nitropyridine (50.0 g, 0.32 mol), ethylamine (33.5 g, 0.74 mol), and xylenes (85 mL) was heated at 105° C. in a sealed vessel for three hours. After cooling, the solvent was removed in vacuo, and water was added to the residue. The product was extracted with methylene chloride, dried (sodium sulfate), and concentrated in vacuo to give 56.8 g of the title compound as a brown oil, suitable for use in the next reaction.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
85 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:11]([NH2:13])[CH3:12]>>[CH2:11]([NH:13][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1)[CH3:12]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
33.5 g
Type
reactant
Smiles
C(C)N
Name
xylenes
Quantity
85 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo, and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=NC=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 56.8 g
YIELD: CALCULATEDPERCENTYIELD 106.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.